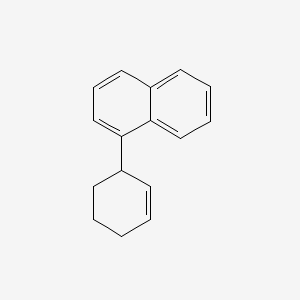
1,2,3,4-Tetrahydrophenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydrophenylnaphthalene is a polycyclic aromatic hydrocarbon It is commonly used in organic synthesis and is known for its stability and unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrophenylnaphthalene can be synthesized through the Diels-Alder reaction. This involves the reaction between benzyne, which acts as the dienophile, and tetraphenylcyclopentadienone, which acts as the diene . The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydrophenylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalenes.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydrophenylnaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydrophenylnaphthalene involves its interaction with various molecular targets and pathways. Its polycyclic structure allows it to participate in π-π interactions and other non-covalent interactions with biomolecules. These interactions can influence biological processes and potentially lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Similar in structure but with additional phenyl groups.
1,2,3,4-Tetrahydronaphthalene: Lacks the phenyl group, making it less complex.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness
1,2,3,4-Tetrahydrophenylnaphthalene is unique due to its specific arrangement of phenyl and naphthalene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
97643-20-4 |
|---|---|
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-cyclohex-2-en-1-ylnaphthalene |
InChI |
InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h2,4-7,9-13H,1,3,8H2 |
Clé InChI |
CXNGNKYSIGLGOL-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CC(C1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















